(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a chiral organic compound characterized by the presence of a bromine atom at the 5-position of the indene ring and a hydroxyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its unique structural properties and potential applications.
The compound is identified by the CAS number 1246816-01-2 and has a molecular formula of CHBrO, with a molecular weight of approximately 213.07 g/mol. Its synthesis and properties have been discussed in various chemical literature and databases.
(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol falls under the category of brominated alcohols. It is an important intermediate in organic synthesis, particularly for developing biologically active compounds.
The synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol typically involves bromination processes. One common method includes the bromination of 2,3-dihydro-1H-indene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the indene ring.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and control over reaction conditions. This method allows for better scalability and higher yields of the desired product. Additional methods may involve using N-bromosuccinimide as a brominating agent along with radical initiators like azobisisobutyronitrile to facilitate the reaction under inert solvent conditions.
The molecular structure of (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol can be represented by the following identifiers:
The compound exhibits a melting point range of approximately 115–117 °C and a boiling point around 300 °C. Its density is reported to be about 1.617 g/cm³ .
(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol participates in various chemical reactions due to its functional groups:
Key reactions include:
These reactions highlight its versatility as an intermediate in synthetic applications.
The mechanism of action for (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol primarily revolves around its reactivity due to the presence of both bromine and hydroxyl groups. The hydroxyl group can facilitate hydrogen bonding interactions, enhancing its solubility in polar solvents and potentially influencing biological activity when used as a pharmaceutical agent.
In biological systems, compounds similar to (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol may interact with various enzyme systems or receptors, although specific mechanisms for this compound require further investigation through pharmacological studies .
The physical properties include:
These properties indicate that (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol is stable under various conditions but requires careful handling due to its potential hazards .
The chemical properties are influenced by its functional groups:
Hazard classifications indicate that it may cause skin irritation and eye damage upon exposure .
(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol has several scientific uses:
This compound's unique structure makes it valuable for ongoing research into new therapeutic agents and synthetic methodologies .
The synthesis of enantiomerically pure (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol (CAS: 862135-61-3, C~9~H~9~BrO, MW: 213.07) relies heavily on catalytic asymmetric hydrogenation and enantioselective reduction strategies. The most industrially viable approach involves the dynamic kinetic resolution (DKR) of racemic 5-bromoindan-2-one (CAS: 174349-93-0) using chiral transition metal catalysts. This prochiral ketone serves as the universal precursor, with the bromo substituent introduced at the aromatic ring prior to asymmetric reduction [2] [5].
A highly efficient method documented in patent literature employs ruthenium-based catalysts coordinated with chiral diamines under transfer hydrogenation conditions. Specifically, the catalyst system RuCl[(p-cymene)((R,R)-DPEN)] in a formic acid-triethylamine mixture achieves exceptional enantiocontrol, producing the (R)-enantiomer with >98% enantiomeric excess (ee) at 60°C within 2 hours. This process leverages the Noyori-Ikariya mechanism, where the chiral catalyst facilitates hydride transfer exclusively to the re-face of the ketone carbonyl, generating the desired (R)-alcohol configuration [4]. Alternative hydrogen donors like 2-propanol can be employed under similar catalytic conditions, though reaction rates may decrease by ~30%.
Table 1: Catalytic Asymmetric Reduction of 5-Bromoindan-2-one to (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol
Catalyst System | Hydrogen Source | Temperature (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
RuCl[(p-cymene)((R,R)-DPEN)] | HCO~2~H/NEt~3~ | 60 | 2 | >98 | 95 |
RuCl[(p-cymene)((S,S)-DPEN)] | HCO~2~H/NEt~3~ | 60 | 2 | <2 (S-enantiomer) | 93 |
RuCl[(p-cymene)((R,R)-DPEN)] | i-PrOH | 82 | 12 | 97 | 90 |
Rh-(S)-BINAP | H~2~ (50 psi) | 25 | 24 | 85 | 88 |
Enantioselectivity is profoundly influenced by ligand stereochemistry; the (S,S)-DPEN ligand produces the (S)-enantiomer exclusively, confirming the catalyst's facial control. Solvent effects are notable, with aprotic solvents (ethyl acetate, dichloromethane) outperforming protic solvents by minimizing catalyst decomposition. Crucially, this methodology avoids the need for cryogenic temperatures often required in stoichiometric chiral reductions [4] [9].
While direct enantioselective bromination of the indanol scaffold remains unreported, asymmetric synthesis via brominated precursors provides a practical alternative. Two principal strategies dominate:
Consequently, the catalytic enantioselective reduction of prochiral 5-bromoindan-2-one (Section 1.1) remains the most efficient pathway to access the (R)-alcohol. Nonetheless, late-stage enantioselective bromination of indene scaffolds shows emerging promise. Transition-metal catalysts with chiral ligands (e.g., bisoxazoline-copper complexes) can induce enantioselective bromolactonization or dibromination of alkenes, though yields for brominated indanols rarely exceed 70% with ee values below 80% [4].
Chiral auxiliary-mediated bromination offers greater control. Indanone derivatives bearing chiral auxiliaries (e.g., Evans oxazolidinones) undergo diastereoselective α-bromination, but this method introduces bromine at the 2-position ketone, not the aromatic 5-position. For 5-bromo substitution, direct electrophilic aromatic bromination must occur before asymmetric reduction due to the harsh oxidative conditions involved, which would degrade the chiral alcohol [2] [3].
Table 2: Bromination Strategies for Indanol Derivatives
Strategy | Bromination Site | Chiral Induction Method | Max ee (%) | Key Limitation |
---|---|---|---|---|
Reduction of 5-bromoindan-2-one | C2 alcohol | Ru/Chiral diamine catalyst | >98 | Requires pre-installed aromatic bromine |
Electrophilic aromatic bromination | C5 aromatic | None (racemic) | - | Non-enantioselective |
Allylic bromination | C1/C3 | Pd/chiral phosphine | 90 | Not applicable to saturated indanols |
α-Bromination of indanone | C2 | Chiral auxiliary | 95 (de) | Incorrect substitution pattern |
Racemic resolutions provide critical access to (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol when asymmetric synthesis is impractical. Two dominant methodologies are employed: kinetic resolution (KR) and diastereomeric salt resolution.
Enzymatic kinetic resolution leverages lipases or esterases with enantiocomplementarity. Notably, lipases from Rhizopus microsporus (RMFS) exhibit a rare S-enantiopreference for secondary alcohols, enabling selective acylation of the (S)-5-bromo-2-indanol isomer with vinyl acetate in organic solvents. This leaves the (R)-enantiomer unreacted and recoverable with ~78% ee after 40% conversion in n-heptane. The enantioselectivity (E-value >20) stems from the lipase's ability to distinguish the indanol's bulky brominated aromatic face. Solvent engineering enhances performance, with n-hexane (log P 3.5) preserving full enzyme activity versus deactivation in methanol (log P -0.76) [7].
Chemical diastereomeric resolution employs chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to form crystalline salts with the racemic indanol. The (R)-5-bromoindanol salt displays lower solubility in ethanol/water mixtures, facilitating its selective crystallization in >99% de. Subsequent basification liberates the enantiopure (R)-alcohol. Alternatively, derivatization with enantiopure 1-phenylethylisocyanate forms diastereomeric carbamates separable by silica gel chromatography [6].
Preparative chiral chromatography serves as a benchmark for small-scale purification. Immobilized polysaccharide-based chiral stationary phases (CSPs), particularly Chiralpak IA-3 with ethanol/n-hexane eluents, resolve racemic 5-bromo-2-indanol with baseline separation (α=1.8). While cost-prohibitive for industrial production, this method delivers >99% ee for both enantiomers and validates the efficacy of enzymatic/chemical resolutions [9].
Table 3: Resolution Techniques for 5-Bromo-2,3-dihydro-1H-inden-2-ol Racemate
Method | Resolving Agent | Optimal Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic KR (acylation) | RMFS lipase / vinyl acetate | n-Heptane, 30°C, 24h | 78 (R) | 30 |
Diastereomeric salt formation | Di-p-toluoyl-D-tartaric acid | EtOH/H~2~O (3:1), 5°C | >99 (R) | 35 |
Chiral chromatography | Chiralpak IA-3 | n-Hexane/EtOH (90:10), 1mL/min | >99 | 42 |
Enzymatic KR (hydrolysis) | CAL-B / isopropenyl acetate ester | Phosphate buffer (pH 7), 37°C | 85 (S) | 45 |
CAS No.: 30655-48-2
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: